5,7-二甲基金刚烷-1,3-二羧酸

描述

Synthesis Analysis

The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid and its derivatives often involves multi-step chemical processes. For example, the synthesis of 1,3-dimethyladamantane, which is closely related, was achieved with a total yield of 66.9% from perhydroacenaphthene using AlCl_3 as a catalyst. This process highlights the complexity and efficiency of synthesizing adamantane derivatives (Kong Li-chun, 2006).

Molecular Structure Analysis

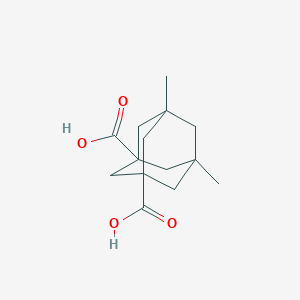

The molecular structure of 5,7-Dimethyladamantane-1,3-dicarboxylic acid is pivotal for its chemical behavior. Studies on adamantane derivatives show complex hydrogen-bonded networks and crystal structures, demonstrating the significance of noncovalent interactions in defining the molecular structure and stability of such compounds (Shouwen Jin et al., 2011).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, illustrating the reactivity of these compounds. For instance, the photoinitiated oxidation of 1,3-dimethyladamantane by air oxygen in the presence of metal complexes leads to the formation of several oxidation products, indicating the potential for structural rearrangement and chemical versatility of adamantane-based compounds (A. I. Nekhayev et al., 1995).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as 1,3-dimethyladamantane, are characterized by specific phase transitions, melting points, and crystal structures. Spectroscopic studies have provided insights into the order-disorder phase transition, indicating significant changes in molecular motion and interactions within the crystal lattice (Yining Huang et al., 1991).

Chemical Properties Analysis

The chemical properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid reflect its reactivity and interaction with other molecules. Palladium-catalyzed C-H bond carboxylation, for instance, demonstrates the compound's ability to participate in complex chemical reactions, highlighting its utility in synthetic chemistry (Yinuo Wu et al., 2016).

科学研究应用

1,3-二甲基金刚烷的光引发氧化:1,3-二甲基金刚烷的乙腈溶液的紫外线照射导致形成各种产物,如酮和醇,这表明在光化学合成和催化中具有潜在应用 (Nekhayev, Zaikin, 和 Bagrii,1995)。

氨基环戊烷-二羧酸的合成:从苹果酸二甲酯衍生物合成 (1S,3R)-氨基环戊烷-1,3-二羧酸,展示了在药物开发中的应用,特别是作为代谢型谷氨酸受体激动剂 (Ma, Ma, 和 Dai,1997)。

二乙酸的合成:1,1-二氯乙烯与 1,3-二甲基金刚烷的氧化加成以生成二乙酸,在其他功能衍生物的合成中具有应用,在材料科学和化学合成中很有用 (Butenko 等人,1992)。

里特反应的工艺安全评估:研究了 1,3-二甲基金刚烷与硫酸和乙腈的反应的工艺安全性,表明在工业化学和化学工程中具有应用 (Veedhi 和 Babu,2013)。

超分子网络研究:对 5,7-二甲基-1,8-萘啶-2-胺和羧酸衍生物(如 5,7-二甲基金刚烷-1,3-二羧酸)之间的非共价弱相互作用的研究,提供了对超分子化学和晶体工程的见解 (Jin, Liu, Wang, 和 Guo,2011)。

低温热容和相变:对 1,3-二甲基金刚烷的热力学性质的研究突出了在材料科学中的应用,特别是在理解相变和热性质方面 (Varushchenko, Druzhinina, Senyavin, 和 Sarkisova,2005)。

仿生氧化研究:1,3-二甲基金刚烷的仿生氧化探索了氧化过程的选择性,这与有机化学和催化有关 (Vasil'eva, Nekhaev, Shchapin, 和 Bagrii,2006)。

安全和危害

The safety data sheet for 5,7-Dimethyladamantane-1,3-dicarboxylic acid indicates that it is classified as Acute Tox. 3 Oral according to GHS06 . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the substance comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

5,7-dimethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKUZOSKDAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385722 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyladamantane-1,3-dicarboxylic acid | |

CAS RN |

13928-68-2 | |

| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)